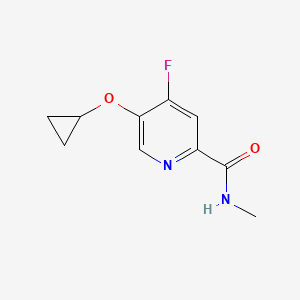![molecular formula C8H10BNO3 B14847916 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid is a heterocyclic compound that features a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with boronic acid reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler boronic acid derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid involves its interaction with molecular targets through its boronic acid group. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe in biochemical assays. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways.
相似化合物的比较
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-B]pyridine
Comparison: Compared to its analogs, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols or other nucleophiles, setting it apart from similar compounds that lack this functional group.
属性
分子式 |
C8H10BNO3 |
|---|---|
分子量 |
178.98 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5,11-12H,1-3H2 |
InChI 键 |
HWSKLIFMYVJXHZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N=C1)OCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















